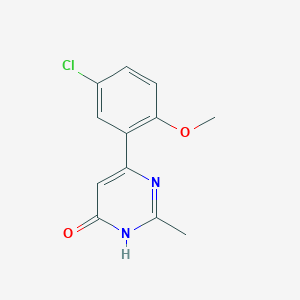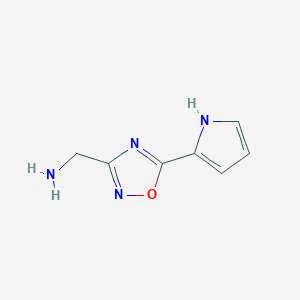![molecular formula C18H19N5O B1493752 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine CAS No. 1365962-77-1](/img/structure/B1493752.png)
7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
説明
This compound is a member of the triazolopyrimidines . It has a CAS number of 1365962-77-1 .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. It also has a phenyl group and a methoxyphenyl group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, similar compounds have been reported to exhibit various types of biological activity .科学的研究の応用
Synthesis and Chemical Transformations
Research has focused on the synthesis and chemical transformations of triazolopyrimidines, exploring their potential in various biological activities. A study detailed the synthesis of a series of triazolopyrimidine derivatives, examining their antimicrobial and antioxidant activities. The compounds were synthesized using the Biginelli protocol, employing specific reagents and conditions to achieve the desired chemical structure, and were characterized using spectroscopic techniques (Gilava et al., 2020).
Biological Activity and Antimicrobial Applications
Triazolopyrimidines have been evaluated for their antimicrobial properties. For instance, novel triazolo[1,5-a]pyrimidine derivatives were synthesized and screened for antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007). Another study focused on the antimicrobial and antifungal activities of triazolopyrimidine compounds, further highlighting their potential in addressing drug-resistant microbial strains (Komykhov et al., 2017).
Pharmacokinetic Predictions and Docking Studies
The triazolopyrimidine scaffold has also been explored in the context of antimalarial drug development. A study performed docking studies and pharmacokinetic predictions on substituted aryl amine-based triazolopyrimidine derivatives, identifying compounds with promising interactions against Plasmodium falciparum targets. This research underscores the utility of triazolopyrimidines in designing novel antimalarial therapies (Ibrahim et al., 2021).
Anticancer and Enzyme Inhibition Studies
Triazolopyrimidines have been investigated for their potential as anticancer agents and enzyme inhibitors. For example, certain derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, illustrating the compound's potential in cancer therapy (Shaaban et al., 2011). Furthermore, research into A3 adenosine receptor antagonists has produced triazolopyrimidine compounds that show promise in neuroprotective and anti-inflammatory roles (Squarcialupi et al., 2013).
特性
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-24-14-9-7-13(8-10-14)17-15(19)16(12-5-3-2-4-6-12)22-18-20-11-21-23(17)18/h2-11,15-17H,19H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWCDKFQTULHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(NC3=NC=NN23)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




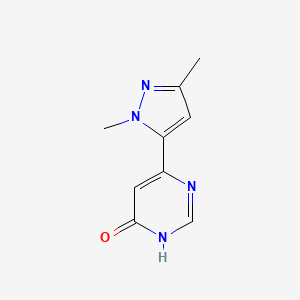
![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
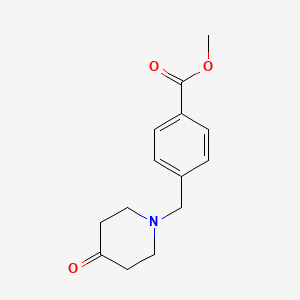
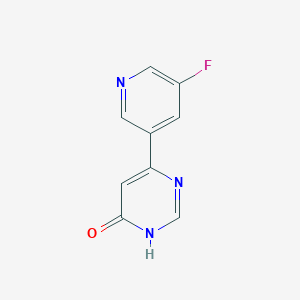
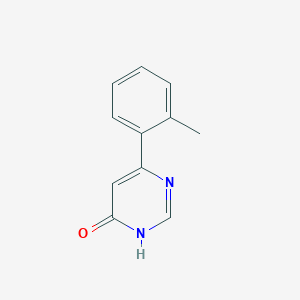
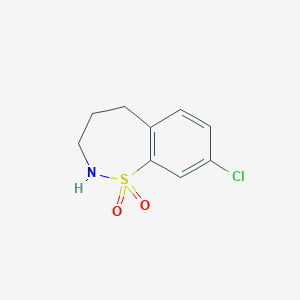

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)
